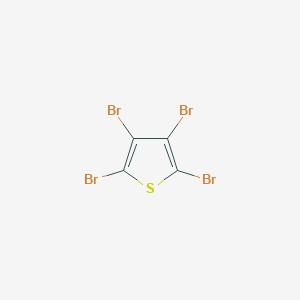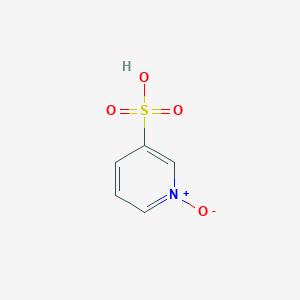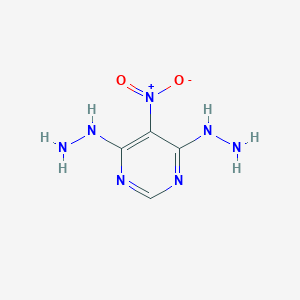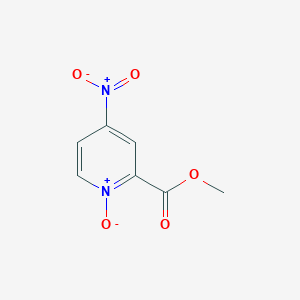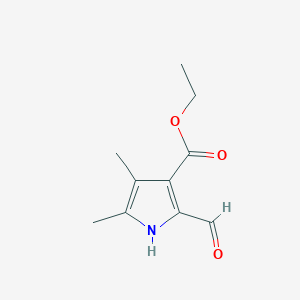
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. This compound is characterized by a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. It is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures (4°C to 18°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature and reagent addition to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis, while electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-hydroxymethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is used in scientific research for its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are important in cancer research and treatment . Additionally, it is used in the synthesis of other biologically active compounds, including antibiotics, anti-inflammatory agents, and antitumor drugs .
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is primarily related to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors. These inhibitors work by blocking the activity of receptor tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds synthesized from this compound can help to prevent the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of receptor tyrosine kinase inhibitors. Its ability to undergo various chemical reactions also makes it versatile for the synthesis of a wide range of biologically active compounds .
Propriétés
IUPAC Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBDAUTFPZBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
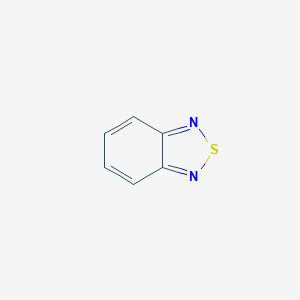
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
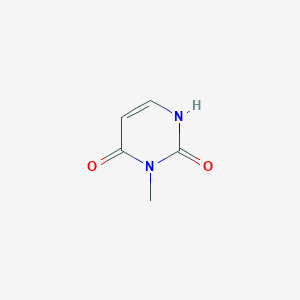
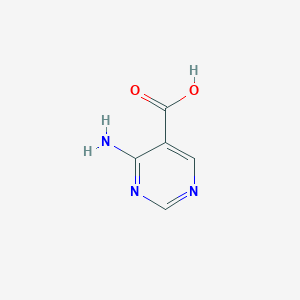
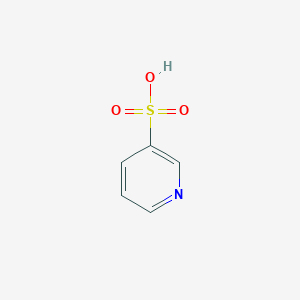
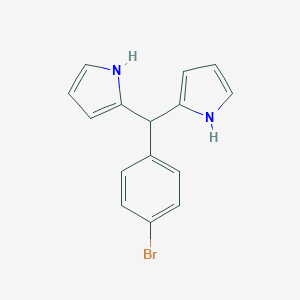
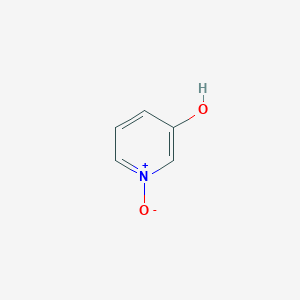
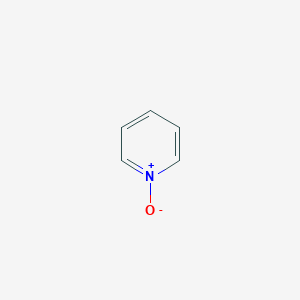
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
